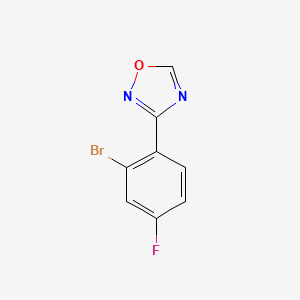

3-(2-Bromo-4-fluorophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(2-bromo-4-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O/c9-7-3-5(10)1-2-6(7)8-11-4-13-12-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXZTZUBKZFWAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C2=NOC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

- Amidoxime Formation : 2-Bromo-4-fluorobenzonitrile reacts with hydroxylamine hydrochloride in ethanol under alkaline conditions to yield 2-bromo-4-fluoro-N’-hydroxybenzamidine (amidoxime intermediate).

- O-Acylation : The amidoxime undergoes O-acylation with acetyl chloride or other acylating agents to generate an O-acylated amidoxime.

- Cyclodehydration : Treatment with TBAF in anhydrous THF at room temperature removes the acyl group, triggering cyclization to form the 1,2,4-oxadiazole structure.

| Parameter | Value | Reference |

|---|---|---|

| Solvent | THF | |

| Temperature | Room temperature | |

| Reaction Time | 1–3 hours | |

| Yield | 50–75% | |

| Key Reagents | TBAF, acetyl chloride |

Advantages : High regioselectivity, mild conditions, and compatibility with bromo-fluoro substituents.

Limitations : Requires isolation of O-acylated intermediates.

Direct Cyclization with Chloroacetyl Chloride

This approach employs chloroacetyl chloride to introduce a leaving group, enabling subsequent substitution or elimination.

Key Steps

- Amidoxime Synthesis : 2-Bromo-4-fluorobenzonitrile reacts with hydroxylamine hydrochloride to form the amidoxime.

- Cyclization : The amidoxime reacts with chloroacetyl chloride in 1,2-dichloroethane using N-ethyl-N,N-diisopropylamine (DIPEA) as a base, yielding 3-(2-bromo-4-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole.

- Dehalogenation : The chloromethyl group may require further dehalogenation (e.g., using NaOH/EtOH) to yield the target compound.

| Parameter | Value | Reference |

|---|---|---|

| Solvent | 1,2-Dichloroethane | |

| Base | DIPEA | |

| Temperature | Reflux | |

| Reaction Time | 2–3 hours | |

| Yield (After Dehalogenation) | 60–75% |

Advantages : High yields, straightforward isolation.

Limitations : Requires harsh dehalogenation steps.

Oxidative Cyclization with NBS/DBU

This method utilizes N-bromosuccinimide (NBS) and 1,8-diazabicycloundec-7-ene (DBU) to mediate oxidative cyclization of amidoximes.

Mechanistic Insights

- N-Halogenation : NBS brominates the amidoxime at the nitrogen atom.

- Base-Induced Cyclization : DBU facilitates dehydrohalogenation, forming the 1,2,4-oxadiazole ring.

| Parameter | Value | Reference |

|---|---|---|

| Solvent | DMF | |

| Oxidant | NBS | |

| Base | DBU | |

| Temperature | Room temperature | |

| Yield | 50–70% |

Advantages : Avoids isolation of intermediates.

Limitations : Moderate yields, potential side reactions.

Parallel Synthesis from Nitriles and Carboxylic Acids

This one-pot method combines nitrile-to-amidoxime conversion with cyclodehydration, enabling scalability.

Protocol

- Amidoxime Formation : 2-Bromo-4-fluorobenzonitrile reacts with hydroxylamine hydrochloride in ethanol.

- Cyclodehydration : The in situ-generated amidoxime is treated with EDC/HOAt and triethylamine to form the oxadiazole.

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Ethanol/DMF | |

| Coupling Agent | EDC, HOAt | |

| Temperature | 70–100°C | |

| Yield | 66% |

Advantages : High throughput, minimal purification.

Limitations : Requires expensive reagents.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| TBAF Cyclodehydration | 50–75% | High | Moderate | Moderate |

| Chloroacetyl Chloride | 60–75% | High | High | Low |

| Oxidative Cyclization | 50–70% | Moderate | Low | High |

| Parallel Synthesis | 66% | High | High | High |

Chemical Reactions Analysis

Key Steps

-

Formation of the Hydrazide Precursor :

The synthesis begins with 2-bromo-4-fluorobenzoic acid, which is converted into the corresponding hydrazide (2-bromo-4-fluorobenzohydrazide) via reaction with hydrazine hydrate in ethanol under reflux conditions . -

Cyclization with Acid Chlorides/Anhydrides :

The hydrazide undergoes cyclization with an acid chloride (e.g., acetic anhydride) or activated carboxylic acid ester (e.g., methyl esters) in the presence of a catalyst (e.g., pyridine or TBAF). This step forms the 1,2,4-oxadiazole ring through elimination of water or other byproducts .Mechanism :

The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of the acid chloride, followed by intramolecular cyclization to form the five-membered oxadiazole ring .

Chemical Reactivity and Functionalization

The compound’s reactivity is influenced by its halogen substituents (bromo and fluoro) and the oxadiazole ring , which contains electron-deficient nitrogen and oxygen atoms.

Functionalization Methods

-

Nucleophilic Substitution : The bromine substituent can undergo substitution reactions (e.g., with amines or alcohols) under basic conditions, while the fluoro group remains inert due to its strong bond to carbon.

-

Electrophilic Aromatic Substitution : The phenyl ring may undergo reactions at positions para to the bromo group, given its electron-withdrawing nature.

Mechanistic Insights

The oxadiazole ring’s electron-deficient nature enhances its ability to participate in hydrogen bonding and π-π stacking , which are critical for biological interactions (e.g., enzyme inhibition) .

Research Findings and Challenges

-

Biological Activity : While not explicitly studied for this compound, 1,2,4-oxadiazole derivatives are known for antimicrobial and anticancer activity , attributed to their interaction with enzymes and DNA .

-

Regioselectivity : The positions of bromo and fluoro substituents significantly influence reactivity. For example, bromo groups at ortho/para positions may alter reaction pathways compared to meta positions .

-

Purification : Oxadiazole derivatives often require rigorous purification due to side products formed during cyclization .

Scientific Research Applications

3-(2-Bromo-4-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 5-Bromo-3-phenyl-1,2,4-oxadiazole (CAS 1263279-50-0) : Lacks fluorine, reducing electron-withdrawing effects compared to the target compound. This may decrease polarity and alter interactions with biological targets .

- 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS 1791431-60-1) : Features a 4-bromo-2-fluorophenyl group (positional isomer of the target) and an additional chloromethyl group, which could enhance reactivity but increase steric hindrance .

- Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate (CAS 775304-60-4) : Contains a 2-fluorophenyl group and a methyl benzoate, improving solubility but introducing bulkier substituents .

Functional Group Variations

- 5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 6157-89-7): Includes a methoxyphenyl group (electron-donating) and a bromophenoxy methyl chain, which may favor π-π stacking interactions in materials science applications .

Physicochemical Properties

Biological Activity

3-(2-Bromo-4-fluorophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) effects.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a 1,2,4-oxadiazole ring substituted with a bromo and fluorine atom on a phenyl group. This unique structure contributes to its biological activity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of oxadiazole derivatives. For instance:

- Mechanism : Compounds like this compound inhibit bacterial growth by targeting trans-translation processes in bacteria. High-throughput screening has identified several oxadiazole compounds that effectively inhibit a range of pathogenic bacteria, particularly gram-positive strains .

- Efficacy : The compound exhibits significant antimicrobial activity against various strains, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics. In laboratory settings, it has shown synergy with conventional antibiotics .

| Compound | Bacterial Strain | MIC (µM) | Inhibition Halo (mm) |

|---|---|---|---|

| KKL-35 | E. coli | 2 | 22 |

| CT1-69 | Staphylococcus aureus | 0.5 | 30 |

| CT1-115 | Bacillus subtilis | 1 | 28 |

Anticancer Activity

Research indicates that oxadiazole derivatives possess anticancer properties:

- Mechanism : The anticancer activity is often attributed to their ability to inhibit specific enzymes involved in cancer cell proliferation and survival. For example, some derivatives have been shown to inhibit histone deacetylases (HDAC), which play a crucial role in regulating gene expression related to cancer .

- Case Study : A study highlighted that substituted oxadiazoles demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects:

- Mechanism : The compound acts by inhibiting cyclooxygenase enzymes (COX), particularly COX-1, which are involved in prostaglandin biosynthesis—key mediators of inflammation .

- Research Findings : In vitro studies have shown that certain oxadiazole derivatives exhibit significant anti-inflammatory activity by reducing inflammatory markers in cell cultures .

Central Nervous System Effects

The potential CNS effects of oxadiazoles are also noteworthy:

Q & A

Q. Basic

- NMR : and NMR identify substituent positions (e.g., bromo/fluoro coupling patterns). NMR confirms fluorophenyl integration ().

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHBrFNO).

- X-ray Crystallography : Resolves crystal packing and bond angles ().

- Computational Tools : Multiwfn software analyzes electron localization function (ELF) and electrostatic potential (ESP) to predict reactivity ().

What safety protocols are critical when handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use fume hoods to avoid inhalation ().

- Storage : Inert atmosphere (N) at 4°C to prevent degradation.

- Waste Disposal : Halogenated waste containers for bromo/fluoro byproducts.

How are preliminary biological activities (e.g., antimicrobial) screened for this compound?

Q. Basic

- Antimicrobial Assays : Disk diffusion (MIC determination) against Staphylococcus aureus and E. coli ().

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity ().

- Data Interpretation : Compare zone-of-inhibition diameters with controls (e.g., ciprofloxacin).

How can density functional theory (DFT) and wavefunction analysis elucidate electronic properties?

Q. Advanced

- Multiwfn Software : Calculate Fukui indices for electrophilic/nucleophilic sites ().

- Solvent Effects : UV-Vis spectroscopy paired with DFT (B3LYP/6-31+G*) models solvatochromic shifts ().

- HOMO-LUMO Gaps : Predict charge transfer interactions for bioactivity (e.g., binding to enzyme active sites).

How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Q. Advanced

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., replacing bromine with chlorine) ().

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC/EC.

- Mechanistic Studies : Fluorescence quenching or molecular docking to identify off-target interactions ().

What strategies enhance antioxidant activity in 1,2,4-oxadiazole derivatives?

Q. Advanced

- Substituent Engineering : Introduce electron-donating groups (e.g., methoxy) to the phenyl ring to stabilize radical intermediates ().

- Assays : ABTS and DPPH scavenging, with IC values benchmarked against Trolox.

- DNA Oxidation Inhibition : Measure protection against AAPH-induced DNA strand breaks via gel electrophoresis ().

How do reaction conditions impact the formation of bis-1,2,4-oxadiazole byproducts?

Q. Advanced

- Kinetic Control : Lower temperatures (≤60°C) and dilute conditions disfavor dimerization ().

- Catalyst Screening : ZnCl or FeCl may accelerate cyclization selectively ().

- Monitoring : TLC or HPLC-MS tracks intermediate amidoxime consumption.

What structural features correlate with glycogen phosphorylase inhibition in oxadiazole derivatives?

Q. Advanced

- Glucopyranosyl Substitution : C-glycosylation at position 5 enhances binding affinity (IC < 10 µM) ().

- Docking Simulations : AutoDock Vina predicts hydrogen bonds with Thr67/His341 residues ().

How do solvent polarity and pH influence the compound’s spectroscopic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.